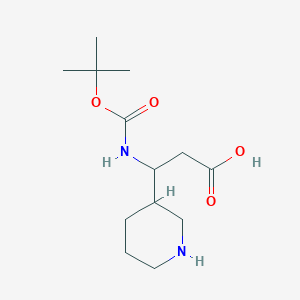

3-n-boc-amino-3-piperidine-propionic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIVBQGRXYEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958392 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-09-7 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 N Boc Amino 3 Piperidine Propionic Acid and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of complex molecules. Key strategies include intramolecular cyclization reactions, which build the ring from an acyclic precursor, and the reduction of pyridine (B92270) derivatives, which starts with a pre-formed aromatic ring.

Intramolecular Cyclization Reactions for Formation of Piperidine Core

Intramolecular cyclization involves the formation of a carbon-nitrogen or carbon-carbon bond in a linear substrate to close the six-membered ring. The choice of cyclization strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Intramolecular aza-Michael reactions represent a direct and powerful method for constructing the piperidine ring, particularly for creating substituted derivatives. nih.gov This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalysis has emerged as a key tool in this area, enabling the enantioselective synthesis of di- and tri-substituted piperidines. nih.gov For instance, the use of a quinoline (B57606) organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov

The stereochemical outcome of these reactions can often be controlled by the choice of catalyst or reaction conditions. For example, base-induced diastereoselective cyclizations have been employed for the large-scale synthesis of 2,6-trans-piperidines. nih.gov N-heterocyclic carbene (NHC) catalysts have also been utilized to promote the intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids, yielding piperidines with good enantioselectivity. nih.gov

Table 1: Examples of Aza-Michael Addition for Piperidine Synthesis

| Catalyst/Reagent | Substrate Type | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Quinoline organocatalyst / TFA | N-tethered alkene | 2,5- or 2,6-disubstituted piperidine | High ee | Good |

| TBAF | N-tethered alkene | 2,6-trans-piperidine | trans/cis = 90/10 | 85% |

| N-heterocyclic carbene (NHC) | Alkyl amine with α,β-unsaturated carboxylic acid | Substituted piperidine | Good ee | High |

| Acid-mediation (e.g., TFA) | Enone | 2,6-trans-4-oxopiperidine | Stereoselective | - |

Radical cyclizations offer a versatile approach to piperidine synthesis, allowing for the formation of C-C or C-N bonds under mild conditions. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, the tin hydride-mediated cyclization of α- and β-amino aldehydes can produce substituted hydroxyl-piperidines. rsc.org

Modern photoredox catalysis has significantly expanded the scope of radical cyclizations for constructing complex heterocyclic systems like spiropiperidines. nih.gov This method employs a photoredox catalyst to generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization. nih.gov Other radical-mediated approaches include the cyclization of 1,6-enynes initiated by triethylborane (B153662) and the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II). nih.gov

Table 2: Selected Radical-Mediated Cyclizations for Piperidine Synthesis

| Reaction Type | Catalyst/Initiator | Precursor | Key Features |

|---|---|---|---|

| Hydroarylation | Organic photoredox catalyst | Linear aryl halide | Forms spirocyclic piperidines under mild conditions. nih.gov |

| Amine Cyclization | Cobalt(II) catalyst | Linear amino-aldehyde | Good yields for various piperidines. nih.gov |

| Enyne Cyclization | Triethylborane | 1,6-enyne | Proceeds via a complex radical cascade. nih.gov |

| Haloalkyne Cyclization | - | Haloalkyne | Halogen at the triple bond influences reactivity and stereoselectivity. nih.gov |

Oxidative amination of unactivated alkenes is a powerful strategy for the direct formation of the piperidine ring with simultaneous introduction of functionality. nih.gov This transformation involves the addition of a nitrogen nucleophile and an external oxidant across a double bond. Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, utilizing an iodine(III) oxidizing agent to form substituted piperidines. nih.gov

Palladium catalysts have also been employed in enantioselective versions of this reaction. The development of novel ligands, such as pyridine-oxazoline ligands, has enabled previously unknown types of palladium-catalyzed aminations. nih.gov These methods are valuable for the difunctionalization of a double bond, leading to the formation of the N-heterocycle and the introduction of an oxygen-containing substituent in a single step. nih.gov

Hydrogenation of Pyridine Derivatives as Precursors

The hydrogenation of pyridine derivatives is a widely used and effective method for the synthesis of piperidines. nih.gov This approach benefits from the broad availability of substituted pyridines. The reaction typically requires a catalyst and a hydrogen source, and can be performed using either heterogeneous or homogeneous catalysis.

Various metal catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.org For example, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a mild reducing catalyst used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure. asianpubs.org Palladium on carbon (Pd/C) is another commonly used heterogeneous catalyst. rsc.org

A significant advancement in this area is the development of asymmetric hydrogenation methods to produce chiral piperidines. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral amine can induce chirality in the resulting piperidine ring. dicp.ac.cn Chiral auxiliaries, such as oxazolidinones, attached to the pyridine ring can direct the stereochemical outcome of the hydrogenation, leading to high enantioselectivities. dicp.ac.cn

Table 3: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate | Conditions | Key Outcome |

|---|---|---|---|

| PtO2 | Substituted pyridines | 50-70 bar H2, glacial acetic acid, room temp | Synthesis of various piperidine derivatives. asianpubs.org |

| Pd(OH)2/C | 2-Oxazolidinone-substituted pyridine | 100 bar H2, acetic acid, 40°C | Highly enantioselective synthesis of piperidines (up to 98% ee). dicp.ac.cn |

| [RhCp*Cl2]2 / Chiral primary amine | Pyridinium salts | Formic acid, DCM/H2O, 40°C | Asymmetric reductive transamination to yield chiral piperidines. dicp.ac.cn |

| Carbon-supported Rhodium | Pyridine | Electrocatalytic, ambient temp and pressure | Quantitative conversion to piperidine. nih.gov |

Advanced Functionalization of Piperidine Scaffolds

Once the piperidine ring is formed, its further functionalization is often necessary to achieve the desired substitution pattern. Modern synthetic methods, particularly C-H functionalization, have provided powerful tools for the direct introduction of substituents onto the piperidine scaffold, often with high levels of regio- and stereoselectivity.

The different positions on the piperidine ring (C2, C3, and C4) exhibit distinct reactivity profiles. The C2 position is electronically activated but can be sterically hindered. researchgate.net The C3 position is electronically deactivated due to the inductive effect of the nitrogen-protecting group, often requiring indirect methods for functionalization. researchgate.netnih.gov The C4 position can be functionalized if the electronic preference for the C2 position is overcome, for example, by steric shielding. researchgate.net

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes are a versatile method for piperidine functionalization. The site selectivity of these reactions can be controlled by the choice of catalyst and the amine-protecting group. nih.gov For example, C-H functionalization of N-Boc-piperidine can be directed to the C2 position with certain rhodium catalysts, while other catalysts can promote functionalization at the C4 position. nih.gov The functionalization of the C3 position has been achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.gov

Photoredox catalysis has also been applied to the α-amino C-H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes, providing a method for the diastereoselective introduction of aryl groups. acs.org

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for elaborating molecular scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of N-Boc-protected piperidines, C-H functionalization offers a direct route to introduce complexity. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in this field. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the synthesis of substituted piperidines. nih.gov The site-selectivity of these reactions (i.e., at the C2, C3, or C4 position of the piperidine ring) can be controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.govresearchgate.net For instance, the functionalization of N-Boc-piperidine with specific rhodium catalysts can direct substitution to the C2 position. nih.gov Achieving functionalization at the C3 position, which is electronically deactivated, often requires indirect approaches. researchgate.net

Palladium-catalyzed C-H activation has also emerged as a versatile tool. These methods can facilitate the coupling of the piperidine core with various partners. researchgate.net A common strategy involves the use of a directing group on the piperidine nitrogen to guide the metal catalyst to a specific C-H bond, although methods for the direct functionalization of N-alkyl piperidines are also being developed. researchgate.netacs.org These strategies are crucial for late-stage modification of complex molecules, allowing for the efficient generation of analogues. acs.org

Table 1: Examples of C-H Functionalization Strategies for Piperidine Derivatives

| Catalyst System | Piperidine Substrate | Position Functionalized | Reaction Type | Ref. |

| Rhodium(II) carboxylates | N-Boc-piperidine | C2 | Carbene C-H Insertion | nih.gov |

| Palladium(II) acetate | N-Aryl-piperidine | C2 | Arylation | researchgate.net |

| Rhodium complexes | N-Alkyl-piperidine | C2 | Alkylation/Arylation | nih.gov |

Regioselective and Stereoselective C-H Activation

Achieving control over regioselectivity (which C-H bond reacts) and stereoselectivity (the 3D orientation of the new bond) is a central challenge in C-H activation chemistry. For piperidine rings, the C2 position is often electronically favored for activation, but steric hindrance can play a significant role. researchgate.net The choice of catalyst and directing group is critical for overriding this inherent reactivity. For example, bulky ligands on a metal catalyst can shield the C2 position, favoring functionalization at the more accessible C4 position. researchgate.net

Synthesizing 3-substituted piperidines, such as the core of 3-N-Boc-amino-3-piperidine-propionic acid, via direct C-H activation is particularly challenging due to the electronic deactivation at the C3 position caused by the nitrogen atom. researchgate.net Innovative strategies have been developed to overcome this. One indirect but effective method involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, regio- and stereoselective opening of the cyclopropane ring to install the desired substituent at the C3 position. nih.gov

Asymmetric C-H activation, which creates a specific enantiomer of the product, is a highly sought-after transformation. The use of chiral catalysts is key to inducing enantioselectivity. Rhodium catalysts bearing chiral ligands have been successfully used to control the stereochemistry of C-H insertion reactions on piperidine scaffolds. nih.gov Similarly, enantioselective approaches for the synthesis of 3-substituted piperidines have been developed using rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines. nih.gov

Stereoselective and Asymmetric Synthetic Routes

Organocatalytic Approaches for Enantiocontrol

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. It offers a powerful alternative to metal-based catalysts for creating chiral molecules with high enantioselectivity. acs.org For the synthesis of chiral piperidines, organocatalytic methods often rely on the formation of enamine or iminium ion intermediates, which then undergo stereocontrolled reactions. thieme-connect.com

A variety of polysubstituted piperidines can be synthesized with excellent enantioselectivity through domino Michael addition/aminalization processes catalyzed by chiral organocatalysts like O-TMS protected diphenylprolinol. acs.org This approach allows for the construction of multiple contiguous stereocenters in a single step. acs.org

Cascade Reactions and Multi-Component Strategies

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and environmental friendliness. rsc.orgresearchgate.net Similarly, multi-component reactions (MCRs), which combine three or more starting materials in one operation, are highly effective for rapidly building molecular complexity. bas.bgtaylorfrancis.comacs.org

The synthesis of highly functionalized piperidines is well-suited to these strategies. bas.bgresearchgate.net A common MCR approach involves the one-pot reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bgrsc.org This strategy has been employed with various catalysts to produce a diverse library of piperidine derivatives in high yields. bas.bg These reactions can be designed to proceed in a cascade fashion, where the initial product undergoes further intramolecular transformations to form the final piperidine ring. researchgate.net The development of such one-pot processes is a key goal for creating efficient synthetic routes to complex targets like this compound analogues. acs.org

Role of Chiral Catalysts (e.g., L-Proline)

Among the array of organocatalysts, the simple amino acid L-proline has proven to be remarkably effective and versatile. rsc.orgnih.gov It is often used to catalyze asymmetric Mannich and Michael reactions, which are key steps in many piperidine syntheses. acs.org L-proline can activate carbonyl compounds by forming a nucleophilic enamine or activate α,β-unsaturated systems by forming an iminium ion. rsc.org

In the context of piperidine synthesis, L-proline has been used to catalyze the three-component reaction of aldehydes, amines, and dicarbonyl compounds to afford highly functionalized piperidines. rsc.org DFT calculations have shown that the reaction can proceed through several pathways, including a proline enamine pathway or an iminium activation pathway. rsc.org L-proline has also been instrumental in key steps for preparing optically active bicyclic piperidines, where it catalyzes a direct enantioselective aldol (B89426) reaction to introduce the crucial chiral centers. nih.gov Its low cost, ready availability, and environmentally benign nature make it an attractive catalyst for large-scale synthesis. rsc.org

Table 2: L-Proline Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Substrates | Product Type | Stereoselectivity | Ref. |

| Aldol Reaction | 3-Phthalimidopropanal, Ketones | Bicyclic Piperidine Precursor | >99% ee | nih.gov |

| Multi-component | Amine, Aldehyde, 1,3-Dicarbonyl | Functionalized Piperidine | High Diastereoselectivity | rsc.org |

| Mannich Reaction | Acetone, Cyclic Imine | Piperidine Alkaloid | 81% ee | researchgate.net |

Biocatalytic Transformations Utilizing Enzymes (e.g., Transaminases)

Biocatalysis, which harnesses the power of enzymes for chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.gov Enzymes like transaminases, imine reductases (IREDs), and lipases are increasingly used for the asymmetric synthesis of chiral amines and heterocyclic compounds, including piperidines. researchgate.netrsc.orgnih.gov

Transaminases (TAs or ATAs) are particularly valuable as they can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity, using a simple amino donor like isopropylamine. mbl.or.kracs.org This methodology has been successfully applied to the synthesis of (R)-3-amino piperidine derivatives. scispace.com For example, a transaminase catalyst can be used for the asymmetric synthesis of (R)-1-tert-butoxycarbonyl-3-aminopiperidine from the corresponding ketone, achieving high optical purity under mild conditions. scispace.com Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of a target amine. mdpi.comnih.gov

Enzyme cascades, where multiple enzymes are used in a one-pot reaction, further enhance the synthetic utility of biocatalysis. acs.org A cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) has been used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from an amino alcohol precursor. rsc.org This one-pot strategy prevents the racemization of labile intermediates and streamlines the synthesis. rsc.org Similarly, cascades combining carboxylic acid reductases (CAR), transaminases, and imine reductases can generate substituted piperidines from simple keto acids. acs.org These chemo-enzymatic and multi-enzyme approaches represent the cutting edge of sustainable synthesis for chiral pharmaceutical building blocks. nih.govacs.org

Enzyme Immobilization Techniques for Enhanced Efficiency

Biocatalysis, particularly the use of immobilized enzymes, has emerged as a powerful and sustainable tool for the asymmetric synthesis of chiral amines and their derivatives. In the context of 3-aminopiperidine synthesis, immobilized ω-transaminases (ω-TAs) have been successfully employed for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone. nih.govacs.org This enzymatic approach offers a direct, single-step route to enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine with high yields and excellent enantiomeric excess. nih.govacs.org

Immobilization of ω-transaminases on solid supports, such as epoxyacrylate resins, provides several advantages over using the free enzyme. nih.gov These benefits include enhanced stability, simplified recovery and reuse of the biocatalyst, and the potential for continuous flow processes, all of which contribute to a more cost-effective and industrially viable synthesis. nih.gov One study demonstrated the reuse of an immobilized ω-transaminase for five consecutive batch reactions without a significant loss of activity, highlighting the robustness of this technique. acs.org

The efficiency of these immobilized enzyme systems can be further optimized by controlling reaction parameters such as pH, temperature, and substrate concentration. For instance, the use of a co-solvent like DMSO can be necessary to ensure the solubility of the substrate while maintaining enzymatic activity. acs.org

| Enzyme | Support | Product | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| ATA-025-IMB | Epoxyacrylate resin | (R)-3-amino-1-Boc-piperidine | >99 | >99 | 24 |

| ATA-256-IMB | Epoxyacrylate resin | (S)-3-amino-1-Boc-piperidine | >99 | >99 | 24 |

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. snnu.edu.cn After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy is a cornerstone of asymmetric synthesis and has been applied to the preparation of chiral piperidine derivatives.

While the direct use of chiral triflate esters as the primary source of chirality in nucleophilic substitution reactions for the synthesis of 3-substituted piperidines is not extensively documented, the triflate group is a well-established excellent leaving group in such reactions. The stereochemical outcome is more commonly controlled by the use of a chiral substrate, chiral catalysts, or chiral ligands in conjunction with a triflate-activated substrate.

Metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for diastereoselective nucleophilic substitution reactions on piperidine rings. researchgate.net For example, the reaction of 2-acyloxy-N-benzyloxycarbonylpiperidines with silyl (B83357) enolates in the presence of a catalytic amount of a metal triflate can proceed with high diastereoselectivity. researchgate.net The stereochemical course of the reaction (cis or trans) is influenced by the nature of the substituents on the piperidine ring. researchgate.net Although the triflate in these cases is part of the catalyst and not a chiral entity itself, these studies highlight the utility of triflates in facilitating stereoselective C-C bond formation on the piperidine scaffold.

Achieving high levels of diastereoselectivity and enantioselectivity in the formation of the piperidine ring is crucial for accessing stereochemically pure 3-substituted derivatives. A variety of methods have been developed to this end, often relying on substrate-controlled or catalyst-controlled processes.

One notable approach involves the diastereoselective dialkylation of chiral bicyclic lactams derived from phenylglycinol. This method allows for the stereoselective introduction of two substituents at the 3-position of the piperidine ring, thereby generating a quaternary stereocenter with high stereocontrol. acs.orgresearchgate.net The stereochemical outcome of the second alkylation is dependent on the configuration of the starting lactam and the order in which the substituents are introduced. acs.orgresearchgate.net The chiral auxiliary can then be removed to yield the enantiomerically enriched 3,3-disubstituted piperidine. acs.org

Another powerful strategy is the use of transition metal catalysis with chiral ligands. For instance, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov These intermediates can then be reduced to the corresponding chiral 3-substituted piperidines. nih.gov This method has proven to be versatile, with a broad substrate scope and tolerance for various functional groups. nih.gov

| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Enolate Dialkylation | Phenylglycinol-derived lactam | Monoalkylated oxazolopiperidone | 3,3-disubstituted oxazolopiperidone | up to 96:4 | N/A (chiral auxiliary) |

| Rh-catalyzed Carbometalation | Rh-complex with chiral ligand | Dihydropyridine and boronic acid | 3-substituted tetrahydropyridine | N/A | up to 99% |

Resolution Techniques for Separation of Stereoisomers

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical resolution via the formation of diastereomeric salts, kinetic resolution, and chiral chromatography.

For 3-aminopiperidine and its derivatives, classical resolution has been a widely used method. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. The desired enantiomer of the amine can then be liberated from the separated salt. Chiral acids such as dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine have been used for the resolution of 3-aminopiperidine.

Kinetic resolution is another powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in enantiomerically enriched form. For example, the kinetic resolution of 1-Boc-3-aminopiperidine has been achieved using a transaminase enzyme, yielding the (R)-enantiomer with high enantiomeric excess.

Amine and Carboxylic Acid Protecting Group Chemistry

Tert-Butoxycarbonyl (Boc) Group in Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions (including basic, nucleophilic, and catalytic hydrogenation conditions), and its facile removal under acidic conditions.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The protection of the amino group as a Boc-carbamate significantly reduces its nucleophilicity and basicity, allowing for selective reactions at other functional groups within the molecule. acs.orgresearchgate.net

Deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol. The mechanism of deprotection involves the formation of a stable tert-butyl cation, which is then scavenged, and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine. The mild acidic conditions required for Boc removal make it orthogonal to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and benzyl-based protecting groups that are removed by hydrogenolysis.

| Compound Name |

|---|

| This compound |

| L-glutamic acid |

| 1-Boc-3-piperidone |

| (R)-3-amino-1-Boc-piperidine |

| (S)-3-amino-1-Boc-piperidine |

| 2-acyloxy-N-benzyloxycarbonylpiperidine |

| Scandium triflate |

| Phenylglycinol |

| Dibenzoyl-L-tartaric acid |

| N-acetyl-phenylalanine |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Fluorenylmethyloxycarbonyl |

Carbobenzyloxy (Cbz) Group Applications in Related Derivatives

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in the synthesis of complex amines, particularly in peptide chemistry and the preparation of heterocyclic intermediates. numberanalytics.comnumberanalytics.com Introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group provides robust protection under various conditions, including basic and mildly acidic environments, yet it can be readily removed via catalytic hydrogenation. numberanalytics.comijacskros.com

In the synthesis of 3-aminopiperidine derivatives, the Cbz group is employed to selectively mask either the piperidine ring nitrogen or the 3-amino substituent, thereby directing reactivity to other parts of the molecule. nih.govgoogle.com This strategy is essential for building complex structures in a controlled manner. For instance, N-Cbz-3-piperidone can be used as a precursor in enzymatic transamination reactions to produce chiral N-Cbz-3-aminopiperidine, demonstrating the compatibility of the Cbz group with biocatalytic methods. google.com

Furthermore, multi-enzyme cascades have been developed for synthesizing protected 3-aminopiperidines from Cbz-protected amino alcohols like L-ornithinol. manchester.ac.uksemanticscholar.org These enzymatic systems show tolerance for the sterically demanding Cbz group, enabling the creation of chiral heterocyclic building blocks. semanticscholar.org These Cbz-protected piperidine cores are valuable intermediates, readily used in subsequent steps such as peptide coupling. A representative synthetic sequence involves the hydrolysis of an ester in a Cbz-protected piperidine derivative, followed by amide bond formation with an amino acid, showcasing the Cbz group's utility in multi-step syntheses of complex peptide analogues. nih.gov

Table 1: Applications of Cbz-Protection in Piperidine Synthesis

| Precursor | Protecting Group | Key Transformation | Product | Reference(s) |

|---|---|---|---|---|

| 3-Piperidone | Carbobenzyloxy (Cbz) | Enzymatic Transamination | (R)-N-Cbz-3-aminopiperidine | google.com |

| N-Cbz-L-ornithinol | Carbobenzyloxy (Cbz) | Multi-enzyme Cascade | L-3-N-Cbz-aminopiperidine | manchester.ac.uksemanticscholar.org |

| (R/S)-N-Cbz-3-aminopiperidine ethyl ester | Carbobenzyloxy (Cbz) | Ester Hydrolysis, Peptide Coupling | Cbz-protected piperidine-peptide analogue | nih.gov |

Integration of Propionic Acid Functionality

The introduction of a propionic acid side chain onto the C-3 position of the 3-aminopiperidine scaffold represents a significant synthetic challenge, requiring the formation of a quaternary carbon center. Direct synthesis routes for this compound are not extensively documented, thus necessitating an examination of analogous C-C bond-forming strategies on piperidine rings.

One plausible approach involves the functionalization of piperidone intermediates. dtic.mil For example, a Michael addition reaction using an N-protected 3-piperidone as the substrate could be envisioned. The addition of a nucleophilic propionate (B1217596) equivalent, such as a malonic ester, to an α,β-unsaturated piperidone derivative, followed by hydrolysis and decarboxylation, is a classic strategy for installing alkyl carboxylic acid side chains.

Alternative strategies could leverage modern organometallic chemistry. The conjugate addition of organocuprates or other soft nucleophiles to appropriately designed piperidine-based Michael acceptors could facilitate the introduction of the desired three-carbon unit. Additionally, synthetic routes starting from functionalized bicyclic precursors have been used to create piperidine β-amino esters through sequences involving ring-opening and ring-closing metathesis. researchgate.net Such intermediates, possessing functional handles on the piperidine ring, could potentially be elaborated into the target propionic acid derivative through subsequent chemical transformations.

Modern Synthetic Methodologies

Recent advances in chemical synthesis have focused on improving efficiency, scalability, and safety. Methodologies such as continuous flow chemistry and solid-phase synthesis are at the forefront of these developments, offering powerful tools for the preparation of complex molecules like piperidine derivatives.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a highly efficient platform for synthesizing pharmaceutical ingredients. rsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety compared to traditional batch processes.

The synthesis of functionalized piperidines has been successfully adapted to continuous flow systems. A notable example is the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. tulane.eduacs.org This process achieves high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes of residence time, and its scalability has been demonstrated. tulane.eduacs.orgorganic-chemistry.org

Flow hydrogenation is another key application for piperidine synthesis. The aromatic pyridine ring can be fully hydrogenated to the corresponding piperidine under continuous flow conditions using heterogeneous catalysts. researchgate.net These systems often incorporate in-situ hydrogen generation, allowing for reactions at high pressures (e.g., 30–80 bar) and temperatures (e.g., 60–80 °C) to run smoothly and achieve complete conversion, a task that can be challenging and hazardous in batch reactors. researchgate.net The modular nature of flow chemistry also enables multi-step, telescoped reactions, further enhancing synthetic efficiency. mdpi.com

Table 2: Example of Piperidine Synthesis via Continuous Flow

| Reaction Type | Reactants | Catalyst/Conditions | Residence Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine, Grignard Reagents | Flow Reactor, THF | Minutes | >80% | tulane.eduacs.org |

| Heterogeneous Hydrogenation | Substituted Pyridines | Pd/C, Pt/C, or Rh/C; 30-80 bar H₂; 60-80°C | Variable | High | researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the automated construction of peptides and related molecules on a solid resin support. wpmucdn.com While piperidine is most famously used in SPPS as the standard reagent for removing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, piperidine derivatives themselves can be incorporated as non-canonical amino acid building blocks to create peptidomimetics with unique structural and biological properties. nih.govrsc.orgresearchgate.net

To integrate a structure like 3-amino-3-piperidine-propionic acid into a peptide sequence using SPPS, it would first need to be synthesized with appropriate protecting groups (e.g., Fmoc on the piperidine nitrogen and a side-chain protecting group on the propionic acid). This functionalized building block can then be used in a standard SPPS cycle. The cycle involves coupling the building block's free carboxyl group to the resin-bound N-terminal amine, followed by washing, Fmoc deprotection with a piperidine solution to reveal a new N-terminal amine, and subsequent coupling of the next amino acid. wpmucdn.comyoutube.com The incorporation of cyclic constraints, such as the piperidine scaffold, into peptide backbones is a widely used strategy in medicinal chemistry to enhance stability and receptor affinity. nih.gov

Table 3: General Cycle for Incorporating a Piperidine-Based Amino Acid in SPPS

| Step | Reagents/Solvents | Purpose |

|---|---|---|

| 1. Swelling | DMF or NMP | Prepares the solid support resin for reaction. |

| 2. Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminal amine of the resin-bound peptide. |

| 3. Washing | DMF, DCM | Removes excess piperidine and byproducts. |

| 4. Coupling | Fmoc-protected piperidine amino acid, Activator (e.g., HATU), Base (e.g., DIPEA) | Forms a new peptide bond between the building block and the resin-bound chain. |

| 5. Washing | DMF, DCM | Removes excess reagents and byproducts. |

| 6. Repeat | Return to Step 2 with the next amino acid. | Elongates the peptide chain. |

| 7. Cleavage | TFA-based cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Structural and Conformational Elucidation of 3 N Boc Amino 3 Piperidine Propionic Acid and Analogues

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular architecture of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into connectivity, conformation, and absolute stereochemistry.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For N-Boc protected piperidines, ¹H and ¹³C NMR spectra reveal characteristic signals that inform on the molecular environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical N-Boc-protected piperidine (B6355638) shows a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring appear as a series of multiplets in the region of approximately 1.5 to 4.0 ppm. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation, providing crucial data for conformational analysis. researchgate.net In some Boc-protected systems, broad signals may be observed at room temperature due to restricted rotation around the N-C(O) bond of the carbamate (B1207046), a phenomenon that can be studied with variable temperature NMR. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively) and the carbons of the piperidine ring (typically between 25 and 50 ppm). The chemical shift of the carbonyl carbon in the Boc group is also readily identifiable. As with ¹H NMR, the precise chemical shifts of the ring carbons can indicate the preferred conformation.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can distinguish between the different nitrogen environments within the molecule: the piperidine ring nitrogen and the nitrogen of the Boc-protected amino group. The chemical shifts are sensitive to hybridization and the electronic effects of the substituents.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Boc-(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (3C) | tert-butyl group protons and carbons. |

| Boc-C(CH₃)₃ | - | ~79.5 | Quaternary carbon of the Boc group. |

| Boc-C=O | - | ~155.0 | Carbonyl carbon of the carbamate. |

| Piperidine C2, C6 | ~2.6-3.5 (m) | ~45-50 | Ring carbons/protons adjacent to ring nitrogen. |

| Piperidine C3 | ~3.8-4.2 (m) | ~50-55 | Substituted ring carbon/proton. |

| Piperidine C4, C5 | ~1.5-2.0 (m) | ~25-35 | Remaining ring carbons/protons. |

| Propionic Acid -CH- | ~4.0-4.5 (m) | ~50-55 | Methine proton/carbon of the side chain. |

| Propionic Acid -CH₂- | ~2.5-2.8 (m) | ~35-40 | Methylene protons/carbon of the side chain. |

| Propionic Acid -COOH | ~10-12 (br s) | ~175.0 | Carboxylic acid proton/carbon. |

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule. This technique is the gold standard for determining bond lengths, bond angles, and the precise three-dimensional arrangement of atoms, which allows for the definitive assignment of absolute stereochemistry in chiral compounds. acs.org

For derivatives of this compound, a crystal structure would confirm the conformation of the piperidine ring, which is anticipated to be a chair form. It would also reveal the exact orientation (axial or equatorial) of the bulky 3-substituent. Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the carboxylic acid, the N-H of the carbamate, and the piperidine nitrogen. nih.gov While a specific crystal structure for the title compound is not publicly available, analysis of related fluorinated piperidine γ-amino acid derivatives has demonstrated the power of this technique in confirming relative configurations and solid-state conformations. researchgate.net The crystal structure of a related Boc-protected piperidine derivative confirmed that the piperidine ring adopts a chair conformation in the solid state. researchgate.net

Conformational Analysis of Piperidine Ring Systems

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.net The conformational preferences of this ring system are critical to the biological activity of its derivatives.

The piperidine ring exists in a dynamic equilibrium between two chair conformers, which can interconvert via a process known as ring inversion or "chair flip". acs.orgamherst.edu This process has a significant energy barrier, meaning that at room temperature, the interconversion is rapid on the human timescale but slow on the NMR timescale. researchgate.net The presence of substituents on the ring breaks the symmetry, causing one chair conformation to be more stable than the other. The relative populations of these conformers can be determined using NMR spectroscopy, often by analyzing the coupling constants between adjacent protons. researchgate.net While the chair form is most common, higher-energy twist-boat conformations can also exist and may be stabilized by interactions within confined spaces, such as the binding site of a protein. nih.gov

Substituents on the piperidine ring have a profound effect on the equilibrium between the two chair conformations. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric repulsion with other atoms on the ring, particularly the 1,3-diaxial interactions with axial hydrogens. rsc.org

For this compound, the large amino-propionic acid group at the C3 position is expected to strongly favor an equatorial orientation. Placing this group in the axial position would introduce significant destabilizing 1,3-diaxial steric strain.

| Conformer | Position of 3-Substituent | Key Steric Interactions | Relative Energy |

|---|---|---|---|

| A | Equatorial | Minimal steric hindrance. | Lower (More Stable) |

| B | Axial | Significant 1,3-diaxial interactions with axial hydrogens at C1 and C5. | Higher (Less Stable) |

Supramolecular chemistry explores the interactions between molecules. The functional groups present in this compound—namely the carboxylic acid (hydrogen bond donor and acceptor), the carbamate N-H (donor), the carbamate carbonyl (acceptor), and the ring nitrogen (acceptor)—make it highly capable of forming non-covalent intermolecular interactions.

In the solid state, these interactions, particularly hydrogen bonds, can lead to the formation of well-defined supramolecular structures such as dimers or extended polymer-like chains. nih.gov This self-assembly can effectively "lock" the piperidine ring into a single conformation within the crystal lattice. In solution, similar interactions with solvent molecules can influence the conformational equilibrium.

Furthermore, the conformational preference of the piperidine ring can be altered by its environment. For example, when a piperidine-containing ligand binds to a protein, the confined space of the active site may force the ring into a conformation that is less stable in free solution, such as a twist-boat form. nih.gov This induced-fit mechanism is a critical concept in drug design, where the bioactive conformation may differ from the lowest-energy solution conformation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-n-boc-amino-3-piperidine-propionic acid, a process known as geometry optimization. These calculations also provide a detailed picture of the molecule's electronic structure. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Analysis of the electronic structure provides information on the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Carboxyl) | 1.21 Å |

| Bond Length | C-O (Carboxyl) | 1.35 Å |

| Bond Length | C-N (Amide) | 1.38 Å |

| Bond Angle | O=C-O (Carboxyl) | 124.5° |

| Bond Angle | C-N-C (Piperidine) | 112.0° |

| Dihedral Angle | H-N-C-C (Backbone) | 175.0° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

For this compound, the HOMO is typically localized on the electron-rich regions, such as the oxygen atoms of the carboxyl and Boc groups, and the nitrogen atom of the piperidine (B6355638) ring. The LUMO, conversely, is often found on the electron-deficient areas, such as the carbonyl carbons.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

DFT calculations can accurately predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov These theoretical spectra are invaluable for interpreting experimental results and confirming the identity and purity of the compound.

Furthermore, the analysis of the Fukui function and Molecular Electrostatic Potential (MEP) maps can identify the specific atomic sites most susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and Boc groups are predicted to be the primary nucleophilic sites, while the carbonyl carbon of the carboxyl group is a likely electrophilic site.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule, allowing for the exploration of its conformational landscape and stability over time.

Solvent Effects on Molecular Behavior

The behavior of this compound at a molecular level is significantly influenced by its surrounding solvent environment. Solvents can mediate conformational transitions and affect the stability of different structural states. The presence of both a flexible piperidine ring and a beta-alanine-like side chain suggests that the compound's three-dimensional structure is adaptable and sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

Computational studies on molecules with similar structural motifs, such as beta-alanine (B559535) containing peptides, have demonstrated that different solvents can stabilize distinct conformers. For instance, NMR structural analysis and molecular dynamics simulations on cyclic peptides have shown that solvents like acetonitrile (B52724) (CD3CN) and dimethyl sulfoxide (B87167) (DMSO) can lead to different intramolecular hydrogen bonding patterns and peptide bond isomerism (cis/trans). nih.govcapes.gov.br In one such study, the conformation in CD3CN was found to be similar to the solid state, while the structure in DMSO differed significantly, highlighting the profound impact of the solvent. nih.gov Similarly, investigations into N-capped diphenylalanine peptides revealed that solvent composition can direct monomers into specific conformations, leading to sharp transitions between different crystalline polymorphic forms. researchgate.net These findings underscore the principle that the conformational landscape of a molecule like this compound is not static but is dynamically shaped by its interactions with solvent molecules.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or receptor. These in silico methods provide a detailed view of binding at the atomic level, which is fundamental for rational drug design and for understanding biological processes.

Binding Site Interactions and Ligand-Receptor Docking (Methodology Focus)

The primary goal of ligand-receptor docking is to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. The methodology involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target receptor is obtained, often from crystallographic databases like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. nih.gov The ligand, this compound, is built using molecular modeling software, and its geometry is optimized to find a low-energy conformation.

Docking Simulation: Using specialized software such as AutoDock, a defined binding site (or the entire protein for blind docking) is specified. nih.govresearchgate.net The program then systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions.

Studies on various piperidine derivatives have successfully used these methods to understand receptor binding. The types of interactions typically analyzed include hydrogen bonds, hydrophobic interactions, electrostatic interactions (including salt bridges), and π-π stacking. nih.govnih.gov For example, docking studies of piperidine derivatives with the sigma-1 (σ1R) and sigma-2 (σ2R) receptors identified a crucial salt bridge with specific aspartate residues (Asp56 for σ2R) as a key anchoring interaction. nih.gov

Table 1: Common Ligand-Receptor Interactions in Docking Studies of Piperidine Derivatives

| Interaction Type | Description | Example Residues from Studies on Related Compounds |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Glu164, Tyr497 nih.govmdpi.com |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the properties of water. | Leu76, Ala148, Phe238, Ile172 nih.govmdpi.com |

| Electrostatic (Ionic/Salt Bridge) | A strong bond between oppositely charged groups, such as a protonated amine on the ligand and a deprotonated carboxylic acid on a receptor residue. | Asp56, Asp29 nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe71, Tyr80 nih.gov |

Elucidation of Potential Mechanisms of Action at a Molecular Level

By identifying the specific amino acid residues and the nature of the interactions within a binding pocket, docking studies provide a powerful hypothesis for a compound's mechanism of action. The binding mode can explain how a ligand might stabilize a particular receptor conformation (active or inactive), thereby acting as an agonist or antagonist.

Applications in Advanced Chemical Synthesis and Building Block Chemistry

Versatility as Chiral Building Blocks in Organic Synthesis

The utility of 3-N-Boc-amino-3-piperidine-propionic acid and its derivatives stems from the chiral nature of the 3-aminopiperidine core. niscpr.res.in Enantiomerically pure piperidines are critical intermediates in the synthesis of numerous pharmaceutical agents. researchgate.netnih.gov The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and facilitates its use in multi-step synthetic sequences by preventing unwanted side reactions. niscpr.res.in

The asymmetric nature of 3-aminopiperidine derivatives is fundamental to their application in building complex, stereochemically defined molecules. Various synthetic strategies have been developed to access enantiomerically pure forms of these building blocks, which are crucial for ensuring the target molecule's specific biological activity.

Key asymmetric synthesis approaches include:

Enzymatic Cascades: Biocatalytic methods, such as combining galactose oxidase and imine reductase enzymes, have been employed for the stereoselective synthesis of protected 3-aminopiperidines from amino acid-derived precursors like L-lysine. researchgate.netmanchester.ac.ukrsc.org This approach offers high enantiopurity under mild, environmentally friendly conditions. rsc.org

Chiral Precursors: Naturally occurring chiral molecules, such as L-glutamic acid, serve as starting materials for multi-step syntheses of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.net

Asymmetric Hydrogenation: The use of rhodium-catalyzed asymmetric hydrogenation is another established method for producing chiral aminopiperidines. niscpr.res.in

These methods provide access to specific stereoisomers of the piperidine (B6355638) core, which can then be elaborated into more complex structures. The propionic acid side chain on this compound provides an additional vector for chemical modification, allowing it to be integrated into larger molecular assemblies with precise control over the three-dimensional arrangement of atoms.

In drug discovery, the piperidine ring is considered a "privileged scaffold" due to its prevalence in biologically active compounds and natural products. researchgate.netresearchgate.net this compound serves as an excellent starting point for scaffold diversification, enabling the creation of libraries of related compounds for biological screening.

The inherent functionality of the molecule allows for a variety of chemical transformations:

The carboxylic acid group can be converted to amides, esters, or alcohols, or used in coupling reactions.

The Boc-protected amine can be deprotected and subsequently alkylated, acylated, or used in reductive amination reactions.

The piperidine ring nitrogen (once the Boc group is removed from the ring, if present) can be functionalized to introduce further diversity.

This trifunctional nature allows chemists to systematically modify different parts of the molecule, leading to a diverse set of analogues with varied spatial arrangements and physicochemical properties. This strategy is central to lead-oriented synthesis, which aims to efficiently prepare libraries of three-dimensional compounds for biological screening.

| Synthetic Strategy | Description | Key Advantage |

| Enzymatic Cascades | Use of enzymes like galactose oxidase and imine reductase for stereoselective synthesis. | High enantiopurity, mild reaction conditions, green chemistry approach. |

| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules like L-glutamic acid. | Access to enantiomerically pure products through established chemical transformations. |

| Asymmetric Catalysis | Employment of chiral metal catalysts (e.g., Rhodium) for asymmetric hydrogenation. | Efficient production of specific stereoisomers with high selectivity. |

Role in Peptidomimetic Design and Peptide Synthesis

The structural features of this compound make it an ideal building block for the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.

As a non-natural β-amino acid, this compound can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. The Boc group serves as a temporary protecting group for the α-amino function, which is a cornerstone of the "Merrifield" system of peptide synthesis. The synthesis involves a cycle of deprotection of the N-terminal Boc group (typically with an acid like trifluoroacetic acid), followed by coupling of the next Boc-protected amino acid.

The incorporation of this building block creates a "pseudopeptide" with a modified backbone. The piperidine ring replaces the more flexible linear side chains of natural amino acids, fundamentally altering the peptide's structural and chemical properties.

A primary goal in peptidomimetic design is to constrain the conformational flexibility of a peptide to lock it into its biologically active shape. This often leads to increased receptor binding affinity and selectivity. The rigid, six-membered ring of the piperidine moiety in this compound serves precisely this purpose.

When integrated into a peptide chain, the piperidine ring restricts the rotational freedom around the peptide backbone bonds. This pre-organizes the peptide into a more defined conformation, potentially mimicking secondary structures like β-turns. Azabicycloalkanone amino acid scaffolds, which are structurally related, have been shown to be effective mimics of β-turns. By reducing the number of available conformations, the entropic penalty of binding to a biological target is minimized, which can translate to higher potency.

| Feature | Role in Peptidomimetics |

| Piperidine Ring | Acts as a rigid scaffold, restricting backbone flexibility. Induces defined secondary structures (e.g., β-turn mimics). |

| Boc-Protected Amine | Enables controlled, stepwise incorporation into a growing peptide chain using standard synthesis protocols. |

| Propionic Acid Moiety | Provides the carboxylic acid functionality necessary for forming a peptide bond with the next amino acid in the sequence. |

Contributions to Natural Product Synthesis

The piperidine heterocycle is a ubiquitous structural motif found in a vast array of natural products, particularly in the alkaloid family. researchgate.netacs.orgorganic-chemistry.org These compounds often exhibit significant biological and pharmacological activities. Consequently, the development of synthetic routes to these complex molecules is a major focus of organic chemistry.

Chiral, functionalized piperidine derivatives like this compound are invaluable building blocks in the total synthesis of such natural products. niscpr.res.in Syntheses of piperidine alkaloids often rely on the stereoselective construction of the core heterocyclic ring. By starting with an enantiomerically pure, pre-functionalized building block, chemists can significantly simplify the synthetic route and ensure the correct stereochemistry in the final natural product.

While specific total syntheses employing this compound are part of proprietary or ongoing research, its utility is evident from the numerous syntheses of natural products like solenopsins and other alkaloids that utilize similar chiral piperidine intermediates. acs.orgorganic-chemistry.org The compound provides a scaffold that can be elaborated through the functional handles of its two amino groups and the carboxylic acid, allowing for the convergent and stereocontrolled assembly of complex natural product architectures.

Future Directions and Emerging Research Opportunities for 3 N Boc Amino 3 Piperidine Propionic Acid

The chemical scaffold of 3-n-boc-amino-3-piperidine-propionic acid, a conformationally constrained, non-natural β-amino acid, stands at the intersection of peptidomimetic design and privileged heterocyclic chemistry. Its unique 3,3-disubstituted piperidine (B6355638) core offers a rigid three-dimensional structure that is of increasing interest in drug discovery and materials science. Future research is poised to leverage this distinct architecture, moving beyond its role as a simple building block toward novel and sophisticated applications. The emerging opportunities for this compound and its derivatives can be explored through advancements in synthesis, computational design, chemical biology, and interdisciplinary materials research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.